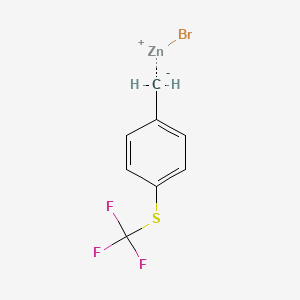
(4-(Trifluoromethylthio)benZyl)Zinc bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Trifluoromethylthio)benzyl)zinc bromide, 0.50 M in tetrahydrofuran, is an organozinc compound widely used in organic synthesis. This compound is particularly valuable for its ability to introduce the 4-(trifluoromethylthio)benzyl group into various molecules, making it a versatile reagent in the field of synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of (4-(trifluoromethylthio)benzyl)zinc bromide typically involves the reaction of 4-(trifluoromethylthio)benzyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-(Trifluoromethylthio)benzyl bromide+Zn→(4-(Trifluoromethylthio)benzyl)zinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process may include additional steps such as purification and concentration to achieve the desired 0.50 M concentration in tetrahydrofuran.
Analyse Chemischer Reaktionen
Types of Reactions
(4-(Trifluoromethylthio)benzyl)zinc bromide undergoes various types of reactions, including:
Nucleophilic substitution: It can react with electrophiles to form new carbon-carbon bonds.
Cross-coupling reactions: It is commonly used in palladium-catalyzed cross-coupling reactions to form complex organic molecules.
Common Reagents and Conditions
Electrophiles: Aldehydes, ketones, and halides are typical electrophiles that react with this compound.
Catalysts: Palladium catalysts are often used in cross-coupling reactions.
Solvents: Tetrahydrofuran is the preferred solvent due to its ability to stabilize the organozinc compound.
Major Products
The major products formed from reactions involving this compound depend on the specific electrophile used. For example, reactions with aldehydes and ketones typically yield secondary and tertiary alcohols, respectively.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4-(trifluoromethylthio)benzyl)zinc bromide is used to introduce the 4-(trifluoromethylthio)benzyl group into various organic molecules, facilitating the synthesis of complex compounds.
Biology and Medicine
While specific applications in biology and medicine are less common, the compound’s ability to form carbon-carbon bonds makes it a valuable tool in the synthesis of biologically active molecules and pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of fine chemicals, agrochemicals, and materials science research.
Wirkmechanismus
The mechanism of action of (4-(trifluoromethylthio)benzyl)zinc bromide involves the transfer of the 4-(trifluoromethylthio)benzyl group to an electrophile. The zinc atom acts as a nucleophile, facilitating the formation of a new carbon-carbon bond. This process is often catalyzed by palladium, which helps to stabilize the transition state and increase the reaction rate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-(Trifluoromethyl)benzyl)zinc bromide
- (4-(Trifluoromethoxy)phenylmagnesium bromide
Uniqueness
(4-(Trifluoromethylthio)benzyl)zinc bromide is unique due to the presence of the trifluoromethylthio group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of molecules that require specific functional groups for desired reactivity and stability.
Eigenschaften
Molekularformel |
C8H6BrF3SZn |
|---|---|
Molekulargewicht |
336.5 g/mol |
IUPAC-Name |
bromozinc(1+);1-methanidyl-4-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C8H6F3S.BrH.Zn/c1-6-2-4-7(5-3-6)12-8(9,10)11;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
DKPDNAYKROBODW-UHFFFAOYSA-M |
Kanonische SMILES |
[CH2-]C1=CC=C(C=C1)SC(F)(F)F.[Zn+]Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(hexahydro-1H-pyrrolo[1,2-a]azepin-9a(5H)-yl)methanol](/img/structure/B14888053.png)
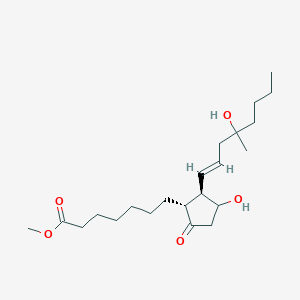
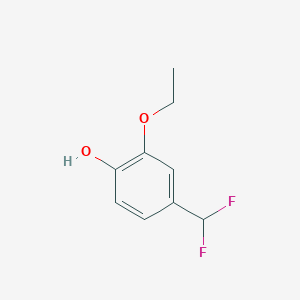

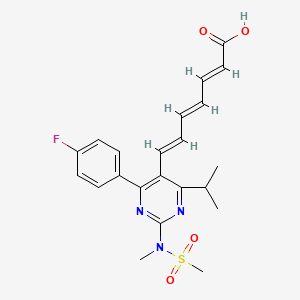
![4-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one](/img/structure/B14888085.png)
![6-[(4-Bromo-2-fluorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14888099.png)
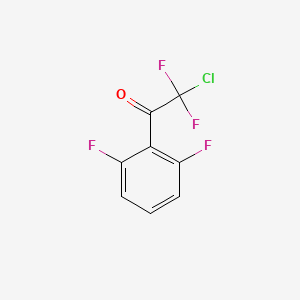
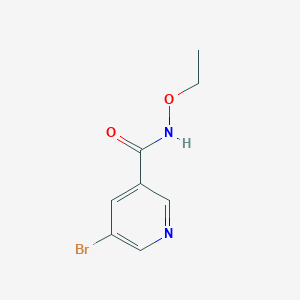
![(3-(Thiophen-2-yl)imidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B14888115.png)
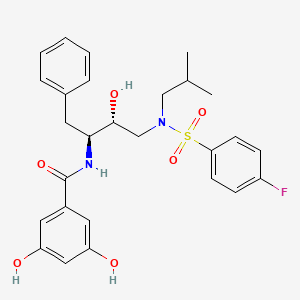
![[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl quinoline-2-carboxylate](/img/structure/B14888125.png)
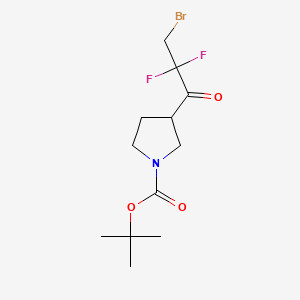
![(2S,3AS,7aS)-2-bromo-7a-methylhexahydrospiro[indene-5,2'-[1,3]dioxolan]-1(4H)-one](/img/structure/B14888139.png)
